Rp-8-pCPT-cGMPS
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, involves spectroscopic characterization and X-ray diffraction (XRD) studies, showcasing the typical methods used in synthesizing and analyzing derivatives of (6-Chloropyridin-2-yl)methanamine (Lakshminarayana et al., 2009). Additionally, the synthesis of related compounds often employs condensation reactions with selected aldehydes in specific solvents, indicating the versatility and reactivity of the chloropyridinyl group (Pandey & Srivastava, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as the crystal and molecular structure of certain derivatives, reveals the importance of intermolecular hydrogen bonds and the spatial arrangement that affects the compound's physical and chemical properties (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving (6-Chloropyridin-2-yl)methanamine derivatives highlight the compound's reactivity, such as the formation of Schiff bases through condensation with aryl aldehydes, indicating its potential in synthesizing a wide range of chemical entities (Pandey & Srivastava, 2011).
Physical Properties Analysis
The physical properties, such as crystallization behaviors and intermolecular interactions, are crucial for understanding the compound's stability and potential applications. The detailed crystal structure analysis provides insights into its physical characteristics and interactions within the crystal lattice (Lakshminarayana et al., 2009).
Chemical Properties Analysis
The chemical properties of (6-Chloropyridin-2-yl)methanamine and its derivatives, including their reactivity with other compounds, functional group transformations, and potential as precursors for more complex molecules, are fundamental aspects of research. Studies on the synthesis, characterization, and reaction mechanisms offer valuable information on the chemical behavior and applications of these compounds (Pandey & Srivastava, 2011).
Scientific Research Applications
Inhibition of cGMP-Dependent Protein Kinase : Rp-8-pCPT-cGMPS inhibits cGMP-dependent protein kinase-mediated protein phosphorylation in intact human platelets, making it useful for studying the role of cGMP in vitro and in intact cells (Butt, Eigenthaler, & Genieser, 1994).
Cross-Reactivity in Cyclic Nucleotide Immunoassays : This compound shows strong cross-reactivity with the corresponding cAMP and cGMP in immunoassays, which is important for understanding its intracellular concentrations and effects in various experiments (Werner, Schwede, Genieser, Geiger, & Butt, 2011).
Modulation of Neuronal Ca2+ Current : Rp-8-pCPT-cGMPS is considered a selective inhibitor of cGMP-PK over cAMP-dependent protein kinase (cAMP-PK), which is significant in the context of neuronal Ca2+ current modulation (Meriney, Gray, & Pilar, 1994).
Role in Bone Cancer Pain : In the context of bone cancer pain, Rp-8-pCPT-cGMPS has been shown to suppress TCI-induced activation of the cGMP-cGKI signaling pathway, and hyperexcitability of DRG neurons, offering potential insights into pain management strategies (Liu et al., 2014).
Influence on Hormone Release in Ovarian Cells : The compound's effects on progesterone, insulin-like growth factor I, and oxytocin release in cultured porcine granulosa cells suggest its involvement in the control of ovarian functions (Sirotkin et al., 2000).
Regulation of Sensory Neuron Precursor Proliferation : Rp-8-pCPT-cGMPS has been implicated in the regulation of sensory neuron precursor proliferation, suggesting a novel pathway for sensory neuron regulation (Firestein & Bredt, 1998).
Role in cGMP-Dependent Protein Kinase I Pathway : Its involvement in the cGMP and cGMP-Dependent Protein Kinase I pathway contributes to our understanding of pain mechanisms in rats (Liu et al., 2014).
Future Directions
The role of NO/sGC/cGMP/PKG signaling pathway in regulation of platelet function has been studied . A future detailed analysis of these substrates and their involvement in different platelet inhibitory pathways could be a basis for the development of new antiplatelet drugs that may target only specific aspects of platelet functions .
properties
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one;N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O6PS2.C6H15N/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;1-4-7(5-2)6-3/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);4-6H2,1-3H3/t8-,10-,11-,14-,29?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOYZBYGWGWWTD-OZOPYAHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN6O6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432128 | |
Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rp-8-pCPT-cGMPS | |
CAS RN |
276696-61-8 | |
Record name | Rp-8-[(4-Chlorophenyl)thio]-cGMPS triethylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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